1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(trifluoromethyl)phenyl]methyl)piperidin-4-ol
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Proton and carbon NMR spectra provide critical insights into the compound’s structure:
1H NMR (400 MHz, DMSO-d6)
- δ 1.25 (t, J = 7.2 Hz, 3H) : Ethyl group’s terminal methyl protons.
- δ 2.70–3.10 (m, 4H) : Piperidine ring protons adjacent to nitrogen.
- δ 4.15 (s, 1H) : Hydroxyl proton on the triazolo-thiazole ring.
- δ 7.45–7.80 (m, 4H) : Aromatic protons from the trifluoromethylphenyl group.
13C NMR (100 MHz, DMSO-d6)
Infrared (IR) and Raman Spectroscopy Fingerprints
IR and Raman spectra highlight key functional groups:
| Vibration Mode | IR (cm−1) | Raman (cm−1) | Assignment |
|---|---|---|---|
| O-H stretch | 3250–3350 | 3255 | Hydroxyl groups |
| C-F stretch | 1120–1160 | 1135 | Trifluoromethyl group |
| C=N stretch | 1550–1600 | 1562 | Triazole and thiazole rings |
| C-S stretch | 690–710 | 695 | Thiazole sulfur |
The strong C-F stretching band at 1135 cm−1 confirms the presence of the trifluoromethyl group.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals the molecular ion peak at m/z 482.5 ([M+H]+), consistent with the molecular formula C22H25F3N4O3S. Key fragmentation pathways include:
- Loss of CF3 : Fragment at m/z 413.4 ([M−CF3]+).
- Cleavage of the piperidine ring : Ions at m/z 298.2 and 184.3 corresponding to the triazolo-thiazole and benzyl fragments.
Table 3 summarizes major fragments:
| m/z | Relative Intensity (%) | Proposed Structure |
|---|---|---|
| 482.5 | 100 | Molecular ion ([M+H]+) |
| 413.4 | 65 | [M−CF3]+ |
| 298.2 | 45 | Triazolo-thiazole fragment |
Properties
IUPAC Name |
2-ethyl-5-[(4-hydroxypiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c1-2-14-23-18-26(24-14)17(28)16(29-18)15(25-9-7-13(27)8-10-25)11-3-5-12(6-4-11)19(20,21)22/h3-6,13,15,27-28H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORWUONUYDOEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(trifluoromethyl)phenyl]methyl)piperidin-4-ol typically involves multi-step reactionsThe reaction conditions often include the use of solvents such as ethanol or toluene, and catalysts like triethylamine or molecular sieves to enhance the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(trifluoromethyl)phenyl]methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the triazole or thiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the aromatic or piperidine rings .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C19H22FN5O2S
- Molecular Weight : Approximately 403.5 g/mol
Structural Features
The compound features:
- A piperidine ring.
- A triazolo-thiazole moiety.
- A trifluoromethyl-substituted phenyl group.
These structural components are significant as they contribute to the compound's biological activity and reactivity.
Pharmacological Potential
- Antimicrobial Activity : The compound has shown promising results in inhibiting various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of triazoles exhibit enhanced antifungal activities compared to traditional antifungal agents .
- Neuroprotective Effects : Compounds containing triazole moieties have been reported to possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
- Antiviral Activity : Research indicates that triazole derivatives can inhibit viral replication, suggesting potential applications in antiviral drug development .
Case Study 1: Antimicrobial Efficacy
A series of studies demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics like streptomycin .
Case Study 2: Neuroprotective Properties
Research highlighted the neuroprotective effects of triazole-containing compounds in models of oxidative stress. These compounds were shown to reduce neuronal cell death in vitro, indicating potential for developing treatments for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(trifluoromethyl)phenyl]methyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
| Compound | Core Structure | Key Substituents | Biological Activity/Findings | Evidence ID |
|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[3,2-b][1,3]thiazole | 2-Ethyl-6-hydroxy, 4-(trifluoromethyl)phenyl, piperidin-4-ol | Hypothesized roles: Enzyme inhibition (e.g., fungal CYP51), plant growth modulation (based on analogs). | N/A (inferred) |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | [1,2,4]Triazolo[3,2-b][1,3]thiazole | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, piperazine | Structural analog with potential CNS activity (piperazine moiety); no explicit activity data. | |
| 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol | Piperidin-4-ol | Naphthalen-2-yloxy, quinolin-3-yl | Modulates glucose metabolism; no acute insulin secretion effect in human islet transplants. | |
| 1-Propyl-4-(3'-amino-1’,2’,4’-triazolo-3’-thiopropinyl)-piperidin-4-ol | Piperidin-4-ol | 3’-Amino-triazolo-thiopropinyl, propyl | Plant growth stimulation (spring wheat) at 0.0001% concentration. | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole | 4-Methoxyphenylpyrazole | Antifungal potential via 14-α-demethylase lanosterol inhibition (PDB: 3LD6). |
Key Structural and Functional Insights:
Core Heterocycles :
- The target compound’s triazolo-thiazole core differs from triazolo-thiadiazoles () in sulfur placement, which may alter target specificity (e.g., antifungal vs. plant growth regulation) .
- Piperidin-4-ol is a common motif in growth regulators () and metabolic modulators (), suggesting its role in solubility and target engagement .
Ethyl and Hydroxy Groups: The 2-ethyl-6-hydroxy substitution on the triazolo-thiazole may reduce steric hindrance compared to bulkier groups (e.g., 4-ethoxy-3-methoxyphenyl in ), optimizing interactions with hydrophobic enzyme pockets .
Biological Implications: Plant Growth Regulation: The piperidin-4-ol derivatives in and demonstrate concentration-dependent activity, suggesting the target compound may require low doses for efficacy . Antifungal Potential: Structural similarity to ’s triazolo-thiadiazoles implies possible activity against fungal CYP enzymes, though thiazole vs. thiadiazole cores may shift selectivity .
Biological Activity
1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(trifluoromethyl)phenyl]methyl)piperidin-4-ol is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features include a triazolo-thiazole core and a piperidine ring, which contribute to its diverse biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 403.5 g/mol. It features multiple functional groups that enhance its biological reactivity. The presence of trifluoromethyl and hydroxyl groups is particularly noteworthy as these can influence the compound's pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 886917-85-7 |
Biological Activities
Research indicates that compounds similar to 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(trifluoromethyl)phenyl]methyl)piperidin-4-ol exhibit a wide range of biological activities:
- Anticancer Activity : Various derivatives of triazolo-thiazole compounds have shown potent anticancer effects. For instance, some triazole derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells . The compound's structural features may enhance its affinity for cancer cell targets.
- Antimicrobial Properties : The compound has been noted for its antimicrobial activity against various bacterial strains and fungi. This is often attributed to the thiazole and triazole rings that are known to interact with microbial enzymes .
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor, specifically targeting carbonic anhydrase and cholinesterase . These activities are crucial for developing treatments for conditions such as glaucoma and Alzheimer's disease.
Structure–Activity Relationship (SAR)
The SAR of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(trifluoromethyl)phenyl]methyl)piperidin-4-ol reveals that modifications to the piperidine ring and the incorporation of fluorinated phenyl groups significantly affect biological activity. Compounds with enhanced lipophilicity tend to exhibit improved cellular uptake and bioavailability .
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Study on Anticancer Effects : A recent study synthesized various derivatives of triazolo-thiazole compounds and tested their anticancer properties against several cancer cell lines. The results indicated that modifications to the substituents on the piperidine ring could lead to increased cytotoxicity against breast cancer cells .
- Antimicrobial Testing : In another investigation, the antimicrobial efficacy of related compounds was assessed against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed MIC values below 0.25 μg/mL for several derivatives, highlighting their potential as effective antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing the compound?
The synthesis involves multi-step reactions starting with cyclization of triazolo-thiazole precursors and subsequent coupling with substituted phenyl and piperidine moieties. Key steps include:
- Cyclization : Formation of the triazolo-thiazole core under reflux conditions (e.g., ethanol, 80°C) using hydrazine hydrate .
- Coupling Reactions : Suzuki-Miyaura or Ullmann-type couplings to introduce the 4-(trifluoromethyl)phenyl group, requiring palladium catalysts and inert atmospheres .
- Final Functionalization : Alkylation or nucleophilic substitution to attach the piperidin-4-ol group, optimized with triethylamine as a base in dimethylformamide (DMF) .
Critical Parameters : Temperature control (±2°C), solvent polarity (DMF > chloroform), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. How is the molecular structure confirmed post-synthesis?
- NMR Spectroscopy : H and C NMR identify key protons (e.g., hydroxy group at δ 10.2 ppm) and carbons (triazole C=N at ~150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 403.5 (CHFNOS) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and confirms Z/E configuration of substituents .
Q. What are the key physicochemical properties critical for biological activity?
- Solubility : Limited aqueous solubility (logP ~3.2) necessitates DMSO or PEG-400 for in vitro assays .
- Stability : Stable at pH 6–8 (24 hrs, 25°C) but degrades under oxidative conditions (e.g., HO) .
- Hydrogen Bonding : Hydroxy and triazole groups enhance binding to targets like kinases or GPCRs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Compare IC values from enzyme inhibition (e.g., COX-2) and cell viability (MTT) assays to distinguish direct target effects from cytotoxicity .
- Dose-Response Curves : Use Hill slopes to identify non-specific binding (slope <1) versus selective interactions .
- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify outliers caused by solvent artifacts or impurity interference .
Q. What strategies are used to determine the compound's mechanism of action?
- Enzyme Inhibition Assays : Measure inhibition of 14α-demethylase (fungal target) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K = 120 nM) to recombinant proteins like EGFR or PDGFR .
- Transcriptomics : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis via Bcl-2 downregulation) .
Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?
- Substituent Variation : Replace the 4-(trifluoromethyl)phenyl group with halogens (Cl, Br) or methoxy to modulate lipophilicity (ClogP 2.8–4.1) .
- Piperidine Modifications : Introduce methyl or ethyl groups to the piperidine ring to enhance metabolic stability (t increased from 2.1 to 4.3 hrs) .
- In Vitro Testing : Screen derivatives against fungal (Candida spp.) and cancer (MCF-7) cell lines to correlate substituents with potency (IC range: 0.8–15 µM) .
Q. What methodologies assess the compound's metabolic stability?
- Liver Microsomal Assays : Incubate with rat/human microsomes + NADPH; quantify parent compound via LC-MS/MS (t = 2.5 hrs) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions (IC >10 µM indicates low risk) .
- Structural Optimization : Replace ethyl groups with fluorine to reduce CYP-mediated oxidation .
Q. How is stereochemical analysis performed for chiral centers?
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10); retention times differ by 1.2 mins .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220 nm (R-enantiomer) vs. 235 nm (S-enantiomer) .
- Crystallographic Data : Space group P222 confirms (R)-configuration at the piperidine C4 position .
Q. What computational models predict binding modes and affinity?
- Molecular Docking : AutoDock Vina simulates binding to 14α-demethylase (PDB: 3LD6) with a docking score of −9.2 kcal/mol .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å) .
- QSAR Models : 2D descriptors (e.g., topological polar surface area) correlate with antifungal activity (R = 0.82) .
Q. How is in vivo toxicity profiling conducted?
- Acute Toxicity (OECD 423) : Administer 300 mg/kg orally to mice; monitor mortality, organ weights, and histopathology (no lesions at 14 days) .
- Genotoxicity : Ames test (TA98 strain) shows no mutagenicity up to 1 mg/plate .
- Hepatotoxicity Markers : Measure ALT/AST levels in serum; <2-fold increase indicates minimal liver damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
